Glycine, N-methyl-N-(4-methylbenzoyl)-
Description
Contextualization as an N-Acylated and N-Methylated Glycine (B1666218) Derivative
At its core, N-methyl-N-(4-methylbenzoyl)glycine is a derivative of glycine, the simplest proteinogenic amino acid. The structure is characterized by two key modifications to the glycine backbone:
N-Acylation: The nitrogen atom of glycine is acylated with a 4-methylbenzoyl group. This introduces an aromatic moiety, which can significantly influence the molecule's physical and chemical properties, such as its solubility, melting point, and potential biological interactions.
N-Methylation: The nitrogen atom also bears a methyl group, making the parent amino acid sarcosine (B1681465) (N-methylglycine). wikipedia.org This methylation removes the primary amine functionality, which can affect its hydrogen bonding capabilities and metabolic stability.
These features classify N-methyl-N-(4-methylbenzoyl)glycine as an N-acylsarcosine derivative.
Table 1: Structural Features of N-methyl-N-(4-methylbenzoyl)glycine
| Feature | Description |
|---|---|
| Parent Amino Acid | Glycine (modified to Sarcosine) |
| N-Acyl Group | 4-Methylbenzoyl |
| N-Alkyl Group | Methyl |
| Chemical Class | N-Acylsarcosine |
Historical Development of N-Acylsarcosine Chemistry
The chemistry of N-acylsarcosines is built upon the foundational discovery and synthesis of its parent compound, sarcosine. Sarcosine, or N-methylglycine, was first isolated in 1847 by the German chemist Justus von Liebig. jst.go.jp Its synthesis was later achieved by Jacob Volhard in 1862, who confirmed its structure as N-methylglycine. jst.go.jp
The development of N-acylsarcosines followed, with significant interest in their surfactant properties, particularly those with long fatty acid chains. These compounds, known as sarcosinates, found applications in various consumer products. The synthesis of these molecules often employs methods like the Schotten-Baumann reaction, where an acyl chloride is reacted with sarcosine under basic conditions. While much of the industrial focus has been on N-acylsarcosines with long alkyl chains, the synthetic principles are applicable to aromatic acyl groups as well, such as the 4-methylbenzoyl group in the compound of interest.
Structural Relationship to Hippuric Acid Derivatives
A close structural analog to N-methyl-N-(4-methylbenzoyl)glycine is the family of hippuric acid derivatives. Hippuric acid itself is N-benzoylglycine, a metabolite found in the urine of many animals. core.ac.uk The key structural difference is the absence of the N-methyl group present in N-methyl-N-(4-methylbenzoyl)glycine.
The 4-methyl analog of hippuric acid, N-(4-methylbenzoyl)glycine (also known as 4-methylhippuric acid or p-toluric acid), is a known metabolite of p-xylene (B151628). The presence of the N-methyl group in N-methyl-N-(4-methylbenzoyl)glycine introduces several distinctions from its hippuric acid counterpart:
Hydrogen Bonding: Hippuric acid derivatives have an amide N-H bond, allowing them to act as hydrogen bond donors. The tertiary amide in N-methyl-N-(4-methylbenzoyl)glycine lacks this hydrogen and can only act as a hydrogen bond acceptor.
Table 2: Comparison of N-methyl-N-(4-methylbenzoyl)glycine and N-(4-methylbenzoyl)glycine
| Feature | N-methyl-N-(4-methylbenzoyl)glycine | N-(4-methylbenzoyl)glycine (4-Methylhippuric Acid) |
|---|---|---|
| Nitrogen Substitution | N-methyl, N-acyl (Tertiary Amide) | N-acyl (Secondary Amide) |
| Hydrogen Bond Donor | No | Yes |
| Parent Amino Acid | Sarcosine | Glycine |
Overview of Research Trajectories for N-methyl-N-(4-methylbenzoyl)glycine and its Analogs
While specific research trajectories for N-methyl-N-(4-methylbenzoyl)glycine are not prominent in the scientific literature, the research on its analogs provides a framework for its potential areas of investigation.
Metabolic Studies: Analogs such as 2-methylhippuric acid and 4-methylhippuric acid are utilized as biomarkers for exposure to xylene isomers. It is plausible that N-methylated versions could be investigated in similar metabolic profiling studies.
Medicinal Chemistry: Hippuric acid and its derivatives have been explored for various pharmacological activities, including antibacterial and antitumor properties. researchgate.net Research into analogs of N-methyl-N-(4-methylbenzoyl)glycine could explore similar biological activities, with the N-methylation potentially altering potency, selectivity, or pharmacokinetic properties. For instance, substituted hippurates have been studied as inhibitors of enzymes like peptidylglycine alpha-hydroxylating monooxygenase (PHM). nih.gov
Materials Science: A study has reported on the preparation of an N-(4-methylbenzoyl)phenylglycine stationary phase for use in enantiomer separation, indicating a potential application for structurally similar compounds in chromatography. jst.go.jp The introduction of an N-methyl group could be explored to modulate the chiral recognition properties of such materials.
Structure
3D Structure
Properties
IUPAC Name |
2-[methyl-(4-methylbenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-3-5-9(6-4-8)11(15)12(2)7-10(13)14/h3-6H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEPQHRTXMIHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Methyl N 4 Methylbenzoyl Glycine and Its Derivatives
Conventional Amide Coupling Strategies for N-(4-methylbenzoyl)glycine Precursors
The initial and critical step in synthesizing the target compound is the formation of the amide bond between a 4-methylbenzoyl group (p-toluoyl group) and glycine (B1666218). This is typically achieved through standard acylation methods common in peptide and organic chemistry.
Peptide Coupling Reagents and Conditions
Modern amide bond formation frequently employs peptide coupling reagents that activate the carboxylic acid group of 4-methylbenzoic acid, facilitating its reaction with the amino group of glycine or a glycine ester. uni-kiel.demercer.edu These reagents are designed to be efficient, minimize side reactions, and suppress racemization, which is crucial when dealing with chiral amino acids. uni-kiel.de
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to form active esters and improve yields. scielo.org.mxresearchgate.net Onium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective, particularly for sterically hindered couplings. merckmillipore.comrsc.orgpeptide.com
The general procedure involves dissolving 4-methylbenzoic acid and the coupling reagent in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). peptide.com After a pre-activation period, the glycine derivative (often an ester like glycine ethyl ester to improve solubility and prevent self-condensation) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) are added to the mixture. scielo.org.mxrsc.org The reaction is typically stirred at room temperature until completion. scielo.org.mx
| Coupling Reagent | Additive | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| EDCI | HOBt, HOSu | DIPEA, TEA | DCM, DMF | Room Temperature, 12-24h |
| DCC | HOBt, HOSu | DIPEA, TEA | DCM, DMF | 0°C to Room Temperature, 12-24h |
| HATU | None | DIPEA, NMM | DMF, NMP | Room Temperature, 1-4h |
| HBTU | None | DIPEA, NMM | DMF, NMP | Room Temperature, 1-4h |
Formation from 4-Methylbenzoyl Chloride and Glycine Derivatives
A classic and direct method for forming the N-(4-methylbenzoyl)glycine precursor is the Schotten-Baumann reaction. wikipedia.orglscollege.ac.inorganic-chemistry.org This widely used method involves the acylation of an amine with an acyl chloride under basic aqueous conditions. organic-chemistry.org In this context, glycine is dissolved in an aqueous base, such as sodium hydroxide, and then treated with 4-methylbenzoyl chloride. uomustansiriyah.edu.iq
The reaction is typically performed in a two-phase system, where the aqueous phase contains the deprotonated glycine and the base, while the organic phase (if used) contains the acyl chloride. wikipedia.org The base serves two purposes: it deprotonates the amino group of glycine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. organic-chemistry.org The reaction is often vigorous and may require cooling to control the temperature. After the reaction, the product, N-(4-methylbenzoyl)glycine (also known as p-toluoylglycine or hippuric acid), often precipitates from the solution upon acidification and can be isolated by filtration. This method is robust and has been applied to the synthesis of various N-acyl amino acid surfactants. google.com
N-Methylation Procedures to Form N-methyl-N-(4-methylbenzoyl)glycine
Once the N-(4-methylbenzoyl)glycine precursor is obtained, the next step is the methylation of the secondary amide nitrogen. N-methylation is a key modification in medicinal chemistry as it can enhance properties like metabolic stability and cell permeability. rsc.orgmonash.eduresearchgate.net
A prevalent method for N-methylation of N-acyl amino acids involves the use of a strong base to deprotonate the amide nitrogen, followed by reaction with a methylating agent. monash.educhemicalforums.com The most widely applied procedure, developed by Benoiton and others, uses sodium hydride (NaH) as the base and methyl iodide (MeI) as the methylating agent in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or a THF/DMF mixture. monash.edu
In this process, the N-(4-methylbenzoyl)glycine is treated with an excess of sodium hydride to form the corresponding sodium salt. Subsequently, an excess of methyl iodide is added to the reaction mixture. monash.edu The iodide is displaced by the amide anion in an SN2 reaction to form the N-methylated product. researchgate.net Care must be taken as the conditions can sometimes lead to esterification of the carboxylic acid as a side reaction, and racemization can be a concern if the amino acid is chiral. monash.educhemicalforums.com Traditional methylating agents like methyl iodide and dimethyl sulfate (B86663) are effective but also toxic and hazardous. researchgate.net Newer, safer methylation protocols using reagents like phenyl trimethylammonium iodide have also been developed, offering monoselective methylation under milder basic conditions. acs.org
| Base | Methylating Agent | Solvent | Typical Conditions |
|---|---|---|---|
| Sodium Hydride (NaH) | Methyl Iodide (MeI) | THF, DMF | Room Temperature to 80°C, 24h |
| Potassium tert-butoxide (t-BuOK) | Methyl Trifluoroacetate (MTFA) | DMF | Room Temperature to 60°C, 10-24h |
| Silver Oxide (Ag₂O) | Methyl Iodide (MeI) | DMF | Variable |
Divergent Synthesis of Complex N-methyl-N-(4-methylbenzoyl)glycine Analogs
The precursor, N-(4-methylbenzoyl)glycine, is a valuable intermediate for creating a library of more complex analogs by modifying its carboxylic acid terminus.
Synthesis of Thiourea (B124793) Derivatives of N-(4-methylbenzoyl)glycine
Thiourea derivatives are synthesized from N-(4-methylbenzoyl)glycine by first converting the carboxylic acid into a reactive intermediate, typically an acyl isothiocyanate. This is achieved by reacting the corresponding acyl chloride (4-methylbenzoyl-glycyl chloride) with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone. mdpi.commdpi.comresearchgate.net The resulting in-situ generated acyl isothiocyanate is a highly reactive electrophile. mdpi.com
This intermediate is not isolated but is directly treated with a primary or secondary amine. nih.gov The amine's nitrogen atom acts as a nucleophile, attacking the central carbon of the isothiocyanate group to form the N-acyl thiourea derivative. mdpi.comresearchgate.net This method allows for the synthesis of a wide array of thiourea compounds by varying the amine component used in the final step. mdpi.com
Preparation of Esters, Amides, and Hydrazides
The carboxylic acid group of N-(4-methylbenzoyl)glycine can be readily converted into other functional groups such as esters, amides, and hydrazides using standard organic chemistry transformations.
Esters : Esterification can be accomplished through several methods. The Fischer esterification, involving heating the carboxylic acid in an alcohol (e.g., methanol (B129727), ethanol) with a catalytic amount of a strong acid like sulfuric acid, is a common approach for simple esters. allindianpatents.comgoogle.com Alternatively, reaction with an alkyl halide under basic conditions can also yield the desired ester.
Amides : The synthesis of amides from N-(4-methylbenzoyl)glycine follows the same principles outlined in section 2.1.1. nih.govorganic-chemistry.org The carboxylic acid is activated using a peptide coupling reagent (e.g., EDCI, HATU) and then reacted with a desired primary or secondary amine to form the corresponding amide. mercer.edursc.org This method is highly versatile and allows for the introduction of a wide range of substituents.
Hydrazides : Hydrazides are typically prepared from the corresponding esters. The methyl or ethyl ester of N-(4-methylbenzoyl)glycine is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent such as methanol or ethanol. nih.gov The reaction is usually carried out at reflux temperature and results in the nucleophilic acyl substitution of the alkoxy group by the hydrazine group, yielding the N-(4-methylbenzoyl)glycine hydrazide. This hydrazide can serve as a precursor for synthesizing other derivatives, such as thiosemicarbazides. nih.govnih.gov
Solid-Phase Organic Synthesis (SPOS) Applications for N-Acylated Amino Acids
Solid-phase organic synthesis (SPOS) offers a powerful platform for the preparation of N-acylated amino acids, including N-methyl-N-(4-methylbenzoyl)glycine, by enabling simplified purification and the use of excess reagents to drive reactions to completion. The general strategy involves the attachment of a protected amino acid to a solid support (resin), followed by sequential deprotection and coupling steps.
The synthesis of N-methyl-N-(4-methylbenzoyl)glycine on a solid support can be envisioned through two primary routes:
Acylation of Resin-Bound N-methylglycine: This approach involves first anchoring Fmoc-N-methylglycine to a suitable resin, such as a 2-chlorotrityl chloride or Wang resin. Following the removal of the Fmoc protecting group, the exposed secondary amine is acylated with 4-methylbenzoyl chloride.
On-Resin N-methylation: Alternatively, a glycine residue can be first attached to the resin, followed by N-acylation with 4-methylbenzoyl chloride. The subsequent step would involve the N-methylation of the amide nitrogen. However, this approach can be challenging due to the reduced nucleophilicity of the amide nitrogen.
A more common and efficient method involves the use of pre-synthesized N-methylated amino acids. The coupling of N-methylated amino acids, however, presents steric hindrance challenges, often leading to lower yields. researchgate.net To overcome this, highly efficient coupling reagents are employed. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are effective, but HOAt-based reagents like HATU are often preferred for coupling N-methylamino acids to minimize side reactions. bachem.comuci.edu Phosphonium-based reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP/HOAt are also highly promising for these sterically demanding couplings. researchgate.net
A critical consideration in the SPOS of N-acylated, N-methylated amino acids is the potential for side reactions. For instance, during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA), the loss of the N-terminal acylated N-methylamino acid can occur. researchgate.net The choice of resin and cleavage conditions must be carefully optimized to maximize the yield of the desired product.
Table 1: Comparison of Coupling Reagents for Solid-Phase Synthesis of N-Acylated N-Methylated Amino Acids
| Coupling Reagent | Advantages | Disadvantages |
| HATU | High coupling efficiency, especially for sterically hindered amino acids. peptide.com | Can react with unprotected N-terminus if used in excess. peptide.com |
| HBTU/HOBt | Widely used and effective for standard couplings. | Less effective for N-methylated amino acids compared to HATU. |
| PyBOP/HOAt | Highly promising for coupling N-methylamino acids. researchgate.net | |
| PyAOP | Particularly effective for coupling N-protected N-methyl amino acids. peptide.com |
A plausible synthetic protocol for N-methyl-N-(4-methylbenzoyl)glycine using SPOS is outlined below:
Resin Loading: Fmoc-N-methylglycine is attached to a 2-chlorotrityl chloride resin.
Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine (B6355638) in DMF.
Acylation: The resin-bound N-methylglycine is then acylated with 4-methylbenzoyl chloride in the presence of a base such as diisopropylethylamine (DIEA).
Cleavage: The final product is cleaved from the resin using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
Considerations for Scalable and Sustainable Synthesis of N-methyl-N-(4-methylbenzoyl)glycine
For the large-scale and environmentally responsible production of N-methyl-N-(4-methylbenzoyl)glycine, a shift from solid-phase to solution-phase synthesis is often necessary. The classical Schotten-Baumann reaction provides a robust and scalable method for the N-acylation of amino acids. researchgate.net This reaction typically involves the reaction of an amino acid with an acyl chloride in a biphasic system consisting of an organic solvent and an aqueous alkaline solution. researchgate.net The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product.
In the context of sustainability, several "green" chemistry principles can be applied to the synthesis of N-methyl-N-(4-methylbenzoyl)glycine. These include the use of biocatalysis, greener solvents, and process intensification technologies like flow chemistry.
Biocatalysis: The use of enzymes offers a mild and selective alternative to traditional chemical synthesis. nih.gov Enzymes such as lipases and aminoacylases have been explored for the synthesis of N-acyl amino acids. researchgate.net These enzymatic methods often proceed under milder reaction conditions and can reduce the generation of hazardous waste. However, the substrate scope and reaction rates can be limiting factors.
Greener Solvents: The choice of solvent plays a crucial role in the environmental impact of a chemical process. Replacing hazardous organic solvents with more benign alternatives is a key aspect of green chemistry. For acylation reactions, the use of water, ionic liquids, or deep eutectic solvents is being investigated to reduce the environmental footprint.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing for scalable synthesis. These include improved heat and mass transfer, enhanced safety, and the potential for process automation and control. The synthesis of N-acyl amino acids in a flow-based system could lead to higher yields, reduced reaction times, and minimized waste generation.
Table 2: Comparison of Synthetic Methodologies for N-methyl-N-(4-methylbenzoyl)glycine
| Methodology | Advantages | Disadvantages | Sustainability Considerations |
| Solid-Phase Organic Synthesis (SPOS) | Simplified purification, use of excess reagents. | Not ideal for large-scale production, generates significant solvent waste. | High solvent consumption, potential for hazardous reagents. |
| Schotten-Baumann Reaction (Solution-Phase) | Scalable, robust, and well-established. researchgate.net | May require the use of hazardous organic solvents and strong bases. | Can be optimized with greener solvents and bases. |
| Biocatalysis | Mild reaction conditions, high selectivity, environmentally friendly. nih.gov | Potentially limited substrate scope and lower reaction rates. | Use of renewable catalysts (enzymes), biodegradable. |
| Flow Chemistry | Improved process control, enhanced safety, potential for higher yields and reduced waste. | Higher initial equipment cost. | Reduced energy consumption and waste generation. |
Chemical Reactivity and Mechanistic Studies of N Methyl N 4 Methylbenzoyl Glycine
Hydrolytic Cleavage Mechanisms of N-Acylated Glycine (B1666218) Derivatives
The stability of the amide bond in N-acylated glycine derivatives, such as N-methyl-N-(4-methylbenzoyl)glycine, is a critical aspect of their chemical character. Hydrolytic cleavage of this bond is influenced by several factors, including the nature of the acyl group and the reaction conditions.
Research has demonstrated that amide bonds in N-acylated amino acid amides and peptide derivatives can exhibit unexpected instability under certain conditions. nih.gov The stability of an amide bond can be significantly influenced by the electronic properties of a remote acyl group, which is separated from the cleavage site by four bonds. nih.govacs.org Specifically, electron-rich aromatic carboxylic acids acylated to the amino nitrogen can promote the hydrolysis of a remote amide bond, even under mild acidic conditions like room-temperature trifluoroacetic acid/water mixtures. nih.govacs.org This phenomenon has important implications for the synthesis and stability of N-terminally acylated peptides. nih.gov
The 4-methylbenzoyl group in N-methyl-N-(4-methylbenzoyl)glycine contains an electron-donating methyl group on the aromatic ring. This electron-donating nature can increase the electron density of the acyl group, potentially influencing the stability of the amide bond within the molecule. This effect is part of a broader observation that electron-rich acyl groups can accelerate the hydrolysis of remote amide bonds. nih.govacs.org
The rate of hydrolysis of N-acylated amino acid amides is quantifiable and can be predicted based on the electronic properties of the substituents on the acyl group. nih.govacs.org For N-benzoyl amides, the Hammett σ value of the substituent on the aromatic ring provides a reliable predictor of the relative rate of hydrolysis. nih.govacs.org
Substituents with negative Hammett σ values, which are electron-donating, tend to accelerate hydrolysis. acs.org Conversely, substituents with positive σ values, which are electron-withdrawing, result in slower hydrolysis rates. acs.org For instance, benzoyl acyl substituents with negative σ values can lead to almost complete hydrolysis after 24 hours at room temperature, while those with σ values of 0.60 or greater show minimal cleavage under the same conditions. acs.org
The methyl group in the 4-position of the benzoyl ring in N-methyl-N-(4-methylbenzoyl)glycine has a negative Hammett σ value, indicating it is an electron-donating group. Based on the established correlation, this would be expected to make the amide bond more susceptible to acid-catalyzed hydrolysis compared to unsubstituted N-benzoyl glycine or derivatives with electron-withdrawing groups.
A systematic study of various cleavage conditions revealed that the extent of this post-cleavage hydrolysis can be minimized. acs.org The use of cleavage cocktails containing 65% or less trifluoroacetic acid (TFA) and replacing water with triethylsilane can significantly reduce unwanted amide bond hydrolysis, even for derivatives with hydrolysis-promoting substituents. acs.org
Interactive Table: Effect of Substituents on Hydrolysis of N-Benzoyl Amides
| Substituent | Hammett σ Value | Expected Hydrolysis Rate |
|---|---|---|
| 4-Methoxy | -0.27 | High |
| 4-Methyl | -0.17 | Moderate to High |
| Hydrogen | 0 | Moderate |
| 4-Chloro | 0.23 | Low to Moderate |
Transformations Involving the Carboxyl Group of N-methyl-N-(4-methylbenzoyl)glycine
The carboxylic acid moiety of N-methyl-N-(4-methylbenzoyl)glycine is a key site for chemical transformations. Standard reactions of carboxylic acids, such as esterification, amide bond formation, and reduction to an alcohol, are all feasible. For instance, coupling with an alcohol under acidic conditions would yield the corresponding ester. Similarly, activation of the carboxyl group, for example with a carbodiimide, followed by reaction with an amine would produce a new amide derivative.
Reactions at the N-Methylated Amide Nitrogen
The presence of the N-methyl group on the amide nitrogen prevents reactions that would typically occur at an N-H bond, such as deprotonation under strongly basic conditions or participation in hydrogen bonding as a donor. However, the nitrogen atom's lone pair of electrons still allows it to act as a nucleophile in certain reactions, although this is sterically hindered by the adjacent methyl and 4-methylbenzoyl groups. The stability of the amide bond itself is a result of resonance, which delocalizes the nitrogen's lone pair into the carbonyl group. nih.gov
Ring-Forming Reactions and Cycloadditions Utilizing N-methylglycine Scaffolds
N-methylglycine derivatives, also known as sarcosine (B1681465) derivatives, are valuable building blocks in organic synthesis, particularly for the construction of heterocyclic compounds. The N-methylglycine scaffold can participate in various ring-forming reactions. For example, intramolecular cyclization reactions can be designed to form lactams or other ring systems. Furthermore, N-methylglycine derivatives can be utilized in cycloaddition reactions, such as 1,3-dipolar cycloadditions, to generate complex heterocyclic structures.
Radical-Mediated Chemical Transformations
While less common than ionic reactions for this class of compounds, radical-mediated transformations of N-methyl-N-(4-methylbenzoyl)glycine are conceivable. The benzylic methyl group on the 4-methylbenzoyl ring could be a site for radical halogenation under appropriate conditions (e.g., using N-bromosuccinimide and a radical initiator). Additionally, radical reactions involving the carboxyl group, such as Barton decarboxylation, could be employed to generate a carbon-centered radical at the α-position to the nitrogen, which could then participate in further C-C bond-forming reactions.
Advanced Spectroscopic and Structural Elucidation of N Methyl N 4 Methylbenzoyl Glycine Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of N-methyl-N-(4-methylbenzoyl)glycine. Based on the principles of chemical shifts, spin-spin coupling, and through-space correlations, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would confirm the connectivity and chemical environment of each atom.
While a specific spectrum for N-methyl-N-(4-methylbenzoyl)glycine is not available, its predicted ¹H and ¹³C NMR chemical shifts in a solvent like CDCl₃ can be inferred from known values for its constituent parts (sarcosine and the 4-methylbenzoyl group).
¹H NMR:
Aromatic Protons: Two distinct signals, appearing as doublets due to ortho coupling, would be expected in the aromatic region (~7.2-7.8 ppm). The protons ortho to the carbonyl group would be slightly downfield compared to those ortho to the methyl group.
Glycine (B1666218) Methylene (B1212753) Protons (-NCH₂CO-): A singlet would be observed for the methylene protons, likely in the range of 4.0-4.3 ppm.
N-Methyl Protons (-N-CH₃): A sharp singlet corresponding to the N-methyl group would be a key identifying feature, expected around 3.0-3.3 ppm.
Benzoyl Methyl Protons (Ar-CH₃): A singlet for the methyl group on the aromatic ring would appear further upfield, typically around 2.4 ppm.
Carboxylic Acid Proton (-COOH): A broad singlet at a significantly downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon environment, including two carbonyl carbons (amide and carboxylic acid), four aromatic carbons (with two pairs being equivalent), the N-methylene carbon, and the two methyl carbons.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for N-methyl-N-(4-methylbenzoyl)glycine
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Ar-C H (ortho to C=O) | ~7.7-7.8 (d) | ~129-130 |
| Ar-C H (ortho to CH₃) | ~7.2-7.3 (d) | ~129-130 |
| N-C H₂ | ~4.1 (s) | ~50-52 |
| N-C H₃ | ~3.1 (s) | ~35-37 |
| Ar-C H₃ | ~2.4 (s) | ~21-22 |
| C OOH | >10 (br s) | ~172-174 |
| N-C =O | - | ~170-172 |
| Ar-C -C=O | - | ~132-134 |
| Ar-C -CH₃ | - | ~142-144 |
2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) would be crucial to confirm the final structure by showing correlations between protons and carbons separated by two or three bonds, for instance, between the N-methyl protons and the amide carbonyl carbon.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy provides direct information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of N-methyl-N-(4-methylbenzoyl)glycine would be dominated by characteristic absorption bands.
O-H Stretch: A very broad band from the carboxylic acid would be observed in the 2500-3300 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) would be found just below 3000 cm⁻¹.
C=O Stretches: Two distinct carbonyl stretching bands would be prominent. The carboxylic acid C=O stretch would appear around 1700-1725 cm⁻¹, while the tertiary amide C=O stretch would be observed at a lower wavenumber, typically 1630-1650 cm⁻¹. The presence of a tertiary amide is a key difference from its precursor, N-(4-methylbenzoyl)glycine, which as a secondary amide would show an N-H bend.
C=C Stretch: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for the symmetric vibrations of the aromatic ring and C=C bonds.
Mass Spectrometry (MS) and Hyphenated Techniques (LC/MS, GC-MS) for Molecular Characterization
Mass spectrometry is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns. The molecular weight of N-methyl-N-(4-methylbenzoyl)glycine is 207.22 g/mol .
In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 207. The fragmentation pattern would be highly informative. A key fragmentation pathway for N-acylglycines is the cleavage of the amide bond. For the closely related N-(4-methylbenzoyl)glycine, the most abundant peak in its GC-MS spectrum is found at m/z 119. nih.gov This corresponds to the stable 4-methylbenzoyl cation ([CH₃C₆H₄CO]⁺). This fragment is expected to be the base peak for N-methyl-N-(4-methylbenzoyl)glycine as well.
Other significant fragments would arise from the cleavage of the glycine moiety.
Interactive Table: Predicted Key Mass Fragments for N-methyl-N-(4-methylbenzoyl)glycine
| m/z | Proposed Fragment Ion | Formula |
| 207 | Molecular Ion [M]⁺ | [C₁₁H₁₃NO₃]⁺ |
| 162 | [M - COOH]⁺ | [C₁₀H₁₂NO]⁺ |
| 119 | [4-methylbenzoyl]⁺ (Base Peak) | [C₈H₇O]⁺ |
| 91 | [tropylium ion]⁺ | [C₇H₇]⁺ |
| 88 | [N-methylglycine radical cation - H]⁺ | [C₃H₆NO₂]⁺ |
| 65 | [cyclopentadienyl cation]⁺ | [C₅H₅]⁺ |
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization to increase volatility, are essential for separating the compound from complex mixtures and providing sensitive detection and characterization.
The structural motif of N-acylglycines is significant in metabolic studies. For example, N-(4-methylbenzoyl)glycine (p-methylhippuric acid) is a well-established urinary metabolite of p-xylene (B151628) exposure. nih.gov The analysis of such metabolites is crucial for toxicology and occupational health monitoring. The analytical methods developed for these related compounds, particularly LC-MS/MS, are directly applicable to studying the potential metabolic pathways involving N-methyl-N-(4-methylbenzoyl)glycine, should it be identified as a xenobiotic metabolite or an endogenous signaling molecule.
X-ray Diffraction Crystallography for Precise Molecular and Supramolecular Architecture
While the crystal structure of N-methyl-N-(4-methylbenzoyl)glycine has not been reported, the structure of its parent compound, N-(4-methylbenzoyl)glycine, has been determined. nih.gov It is known to exist in at least two conformational polymorphs, highlighting the molecule's structural flexibility. nih.gov
Planarity: The amide group (-CON(CH₃)-) is expected to be planar.
Torsion Angles: The relative orientation of the 4-methylphenyl ring and the glycine tail is defined by the torsion angles around the Ph-C(O) and C(O)-N bonds. These angles determine whether the molecule adopts a more extended or folded conformation in the crystal lattice. In the known structures of the parent compound, the molecule is relatively planar.
The crystal packing is dictated by intermolecular forces. For N-(4-methylbenzoyl)glycine, the crystal structure is stabilized by hydrogen bonds involving the carboxylic acid group (forming classic acid dimers) and the amide N-H group.
In N-methyl-N-(4-methylbenzoyl)glycine, a critical change occurs: the amide N-H proton is replaced by a methyl group. This eliminates the possibility of the amide group acting as a hydrogen bond donor. Therefore, the crystal packing would be significantly different.
Hydrogen Bonding: The primary hydrogen bonding interaction would be the formation of dimers between the carboxylic acid groups of two adjacent molecules.
Hydrogen Bonding Networks within the Crystal Lattice
The supramolecular assembly of N-methyl-N-(4-methylbenzoyl)glycine in the solid state is dictated by the formation of hydrogen bonds, which organize the individual molecules into a stable, three-dimensional crystal lattice. The specific nature of these networks is fundamentally influenced by the molecule's distinct functional groups: a carboxylic acid group, which serves as a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen), and an amide group, which, due to N-methylation, acts only as a hydrogen bond acceptor (the carbonyl oxygen).
The methylation of the amide nitrogen is a critical structural feature that differentiates this compound from its non-methylated analogue, N-(4-methylbenzoyl)glycine (also known as 4-methylhippuric acid). In the latter, the amide N-H group is an active hydrogen bond donor, participating in extensive intermolecular interactions. The substitution of this proton with a methyl group in N-methyl-N-(4-methylbenzoyl)glycine eliminates this donor capability. This alteration significantly modifies the resulting hydrogen bonding patterns, precluding the formation of head-to-tail chains commonly stabilized by N-H···O interactions in many amino acid and peptide crystal structures. nih.govresearchgate.net
Consequently, the hydrogen bonding within the crystal lattice of N-methyl-N-(4-methylbenzoyl)glycine is primarily governed by the interactions of the carboxylic acid moiety. The hydroxyl group (-OH) is the sole strong hydrogen bond donor. It typically interacts with the most effective hydrogen bond acceptors present in neighboring molecules. The potential acceptors are the carbonyl oxygen of the amide group and the carbonyl oxygen of another carboxylic acid group.
One of the most common and stable motifs formed by carboxylic acids in the solid state is the centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This interaction forms a characteristic ring motif. The stability of this dimer often dictates the primary packing arrangement in the crystal structure.
The interplay between the strong O-H···O interactions forming carboxylic acid dimers and the weaker, more diffuse C-H···O interactions with the amide carbonyl oxygen defines the complex and stable hydrogen-bonding network of N-methyl-N-(4-methylbenzoyl)glycine. The precise geometry of these bonds, including donor-acceptor distances and angles, would be definitively determined by single-crystal X-ray diffraction analysis.
Computational Chemistry and Theoretical Investigations of N Methyl N 4 Methylbenzoyl Glycine
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization (e.g., DFT)
The geometry optimization process would computationally identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For N-methyl-N-(4-methylbenzoyl)glycine, this would involve determining the spatial arrangement of the N-methylglycine group relative to the 4-methylbenzoyl moiety. The expected outcome would be a table of optimized geometrical parameters, providing precise values for all interatomic distances and angles.
Optimized Geometrical Parameters (Hypothetical Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O (amide) | --- | --- | --- |
| C-N (amide) | --- | --- | --- |
| N-CH3 | --- | --- | --- |
| C-C (aromatic) | --- | --- | --- |
| C-N-C | --- | --- | --- |
| O=C-N | --- | --- | --- |
Note: The table above is a representative example of what would be generated from a DFT study; specific values for N-methyl-N-(4-methylbenzoyl)glycine are not available.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
The key insights from an NBO analysis would be the stabilization energies associated with electron delocalization, particularly from lone pairs on oxygen and nitrogen atoms to adjacent antibonding orbitals. For instance, the delocalization of a lone pair from the amide nitrogen to the carbonyl's π* antibonding orbital (n -> π*) would be quantified, indicating the strength of the amide resonance. Similarly, interactions between the aromatic ring's π orbitals and the carbonyl group would be evaluated. These interactions contribute significantly to the molecule's electronic stability.
Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Hypothetical Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(N) | π*(C=O) | --- |
| π(C-C)aro | π*(C=O) | --- |
Note: This table illustrates the type of data an NBO analysis provides; specific stabilization energies for N-methyl-N-(4-methylbenzoyl)glycine have not been published.
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. For N-methyl-N-(4-methylbenzoyl)glycine, the MEP surface would be calculated from the optimized electronic wave function. This surface would be color-coded to represent different electrostatic potential values.
Regions of negative potential, typically colored red, would be located around the electronegative oxygen atoms of the carbonyl and carboxyl groups, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential, often colored blue, would be found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid, highlighting sites for nucleophilic interaction. The MEP surface would thus provide a visual representation of the molecule's reactivity and intermolecular interaction sites.
Non-Covalent Interaction (NCI) Plot Analysis for Weak Interactions
Non-Covalent Interaction (NCI) plot analysis is a computational method used to visualize and characterize weak intramolecular and intermolecular interactions. For a single molecule of N-methyl-N-(4-methylbenzoyl)glycine, an NCI plot would reveal weak intramolecular interactions, such as hydrogen bonds or van der Waals forces, that contribute to its conformational stability.
The analysis is based on the electron density and its reduced density gradient. The resulting visualization typically shows surfaces between atoms, colored to indicate the nature and strength of the interaction. Green surfaces would suggest weak van der Waals interactions, blue would indicate stronger attractive interactions like hydrogen bonds, and red would signify repulsive steric clashes. This would allow for a detailed understanding of the subtle forces governing the molecule's preferred shape.
Prediction of Spectroscopic Properties from First Principles
Theoretical calculations can predict various spectroscopic properties of N-methyl-N-(4-methylbenzoyl)glycine, which can then be compared with experimental data for validation of the computational model.
Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. This would involve computing the harmonic frequencies from the optimized geometry. The results would be a list of vibrational modes and their corresponding frequencies and intensities, allowing for the assignment of specific peaks in an experimental spectrum to particular molecular motions, such as C=O stretching, N-H bending, or aromatic ring vibrations.
NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be predicted. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structure. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra.
Predicted Spectroscopic Data (Hypothetical)
| Property | Calculated Value | Experimental Value |
|---|---|---|
| IR: ν(C=O) amide | --- cm⁻¹ | --- cm⁻¹ |
| IR: ν(C=O) acid | --- cm⁻¹ | --- cm⁻¹ |
| ¹H NMR: δ(N-CH₃) | --- ppm | --- ppm |
Note: The table represents the kind of data that would be generated. Actual predicted values for N-methyl-N-(4-methylbenzoyl)glycine are not available in the literature.
Theoretical Studies on Reaction Pathways and Transition States
Computational chemistry can be employed to explore the potential reaction pathways involving N-methyl-N-(4-methylbenzoyl)glycine. For example, the mechanism of its synthesis or degradation could be investigated. This would involve locating the transition state structures for each step of a proposed reaction.
By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides crucial information about the reaction's feasibility, including the activation energies for each step. Such studies can elucidate reaction mechanisms, predict reaction kinetics, and guide the design of new synthetic routes or the understanding of metabolic processes. However, no such theoretical studies on the reaction pathways of N-methyl-N-(4-methylbenzoyl)glycine have been found in the reviewed literature.
N Methyl N 4 Methylbenzoyl Glycine As a Versatile Building Block in Complex Chemical Synthesis
Role in the Construction of Peptidomimetics and Modified Peptides
The incorporation of N-methylated amino acids into peptides is a cornerstone strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. researchgate.net N-methyl-N-(4-methylbenzoyl)glycine serves as a pre-formed, specialized building block for introducing an N-methylated glycine (B1666218) (sarcosine) residue into a peptide chain.
The N-methylation of the amide backbone confers several advantages, as detailed in the table below. It enhances metabolic stability by protecting the amide bond from proteolytic cleavage by peptidases. nih.gov Furthermore, the removal of the amide proton (N-H) eliminates a hydrogen bond donor, which can disrupt secondary structures like β-sheets and favor specific conformations, thereby influencing binding affinity and selectivity for biological targets. nih.gov This modification can also improve membrane permeability and oral bioavailability, critical hurdles in the development of peptide-based therapeutics. researchgate.net
Research has demonstrated the practical benefits of this modification. For instance, the N-methylation of a glycine residue in a peptide sequence can prevent the spontaneous and deleterious deamidation of an adjacent asparagine residue, a common pathway for peptide degradation. The use of building blocks like N-methyl-N-(4-methylbenzoyl)glycine allows for the precise and efficient incorporation of these beneficial features during solid-phase peptide synthesis. nih.govresearchgate.net
| Property | Effect of N-Methylation | Reference |
|---|---|---|
| Metabolic Stability | Increased resistance to proteolytic enzymes. | nih.gov |
| Conformational Control | Restricts backbone flexibility, can favor specific bioactive conformations. | nih.gov |
| Membrane Permeability | Often improved due to reduced hydrogen bonding capacity and increased lipophilicity. | researchgate.net |
| Chemical Stability | Can prevent side-chain degradation reactions, such as asparagine deamidation. |
Precursor for N-Heterocyclic Frameworks
The N-methylglycine core of the title compound is a well-established and powerful precursor for the synthesis of nitrogen-containing heterocyclic frameworks, particularly five-membered rings like pyrrolidines. nih.gov The primary method for this transformation is the 1,3-dipolar cycloaddition reaction. mdpi.comnih.gov
In this process, the N-methylglycine derivative, upon heating or reaction with a carbonyl compound (like an aldehyde or isatin), generates a reactive intermediate known as an azomethine ylide. nih.govmdpi.com This ylide is a 1,3-dipole that can readily react with a variety of dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition to construct the pyrrolidine (B122466) ring system with high regio- and stereoselectivity. mdpi.commdpi.com Because the N-(4-methylbenzoyl) group remains attached during this transformation, the resulting heterocyclic product is specifically functionalized, which can be leveraged to modulate its biological or physical properties. The versatility of the N-methylglycine core in cycloaddition and related reactions makes it a key component in the synthesis of complex, polycyclic compounds. nih.gov
| Reaction Type | Description | Resulting Framework | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Reaction of an in situ generated azomethine ylide with a dipolarophile. | Pyrrolidines, Spirooxindoles | mdpi.com |
| Condensation Reactions | Reaction with dicarbonyl compounds to form cyclic structures. | Various N-Heterocycles | nih.gov |
| Cascade/Tandem Reactions | Multi-step, one-pot sequences involving cycloaddition and other annulations. | Polycyclic Pyrrolidines | nih.gov |
Utility in the Synthesis of Substituted Benzamides and Related Amides
N-methyl-N-(4-methylbenzoyl)glycine belongs to the broad and medicinally significant class of N-substituted benzamides. nih.govnanobioletters.com This class of compounds has been extensively explored in drug discovery, yielding molecules with a wide array of biological activities. nanobioletters.commdpi.comnih.gov For example, numerous N-substituted benzamide (B126) derivatives have been synthesized and evaluated as potent antitumor agents, often functioning as inhibitors of histone deacetylases (HDACs). nih.govresearchgate.netresearchgate.net Others have been developed as inhibitors of glycine transporter-1 (GlyT-1) or as antimicrobial agents. nanobioletters.comnih.gov
The title compound can be considered a synthetic intermediate or a scaffold within this class. The 4-methylbenzoyl (p-toluoyl) moiety is a common structural feature, and the N-methylglycine portion provides a handle for further chemical modification or for improving pharmacokinetic properties. The synthesis and study of compounds like N-methyl-N-(4-methylbenzoyl)glycine contribute to the broader understanding of the structure-activity relationships (SAR) within the N-substituted benzamide family, guiding the design of new therapeutic agents. nih.gov
| Compound Class | Biological Target/Activity | Application | Reference |
|---|---|---|---|
| Entinostat (MS-275) Analogs | Histone Deacetylase (HDAC) | Anticancer | nih.govresearchgate.net |
| Piperazine-Substituted Benzamides | Glycine Transporter-1 (GlyT-1) | Neurological Disorders | nih.gov |
| Pyridine-Linked Benzamides | Fungicidal / Larvicidal | Agrochemical | nih.gov |
| Hydroxy-Substituted Benzamides | Antibacterial | Antimicrobial | nanobioletters.com |
Application in the Design and Synthesis of Advanced Organic Scaffolds
The unique structure of N-methyl-N-(4-methylbenzoyl)glycine makes it an excellent scaffold for building more complex and functionally diverse organic molecules. It is a bifunctional molecule, offering distinct points for chemical elaboration.
The Carboxylic Acid Terminus: The glycine carboxyl group is a versatile functional handle. It can be activated to form amide bonds, extending the molecule into a peptide or a polymer. It can also be reduced to an alcohol or converted to other functional groups, serving as a key connection point in a larger molecular assembly.
The N-Acyl Group: The N-(4-methylbenzoyl) group provides a rigid, aromatic domain that imparts specific steric and electronic properties to the molecule. The aromatic ring itself can be further functionalized if required.
The Tertiary Amide: The N-methyl group blocks the typical hydrogen-bonding capabilities of a secondary amide and introduces a defined conformational preference around the N-acyl bond. This conformational rigidity can be transmitted through the rest of the molecule, making it a useful feature in the design of scaffolds with well-defined three-dimensional shapes, such as those used in host-guest chemistry or as ligands for metal catalysts.
By leveraging these features, synthetic chemists can use N-methyl-N-(4-methylbenzoyl)glycine as a starting point to construct advanced, multi-functional scaffolds tailored for specific applications in materials science and drug discovery.
Contributions to Methodological Developments in Amide Chemistry
The synthesis and application of sterically hindered and electronically modified amino acids like N-methyl-N-(4-methylbenzoyl)glycine are intrinsically linked to advancements in amide bond formation and peptide synthesis methodologies. researchgate.net The creation of the tertiary amide bond in this molecule, and its subsequent use in coupling reactions, presents specific challenges that have driven innovation.
Forming peptide bonds involving N-methylated amino acids is notoriously difficult due to the increased steric hindrance and the higher basicity of the secondary amine precursor. researchgate.netluxembourg-bio.com This has spurred the development and refinement of highly potent coupling reagents (e.g., HATU, PyBOP) and specialized reaction conditions to achieve high yields without racemization. luxembourg-bio.comnih.gov For instance, the use of acid chlorides or the generation of highly reactive acyl N-methylimidazolium cations are strategies employed to acylate hindered N-methyl amines. luxembourg-bio.comnih.gov
Furthermore, the selective N-methylation of amides is a challenge in itself, with O-alkylation often occurring as a competing side reaction. scientificupdate.com The development of methods for the selective and efficient synthesis of N-acylated, N-methylated amino acids contributes to the broader toolbox of amide chemistry. scientificupdate.com Therefore, the demand for complex building blocks like N-methyl-N-(4-methylbenzoyl)glycine serves as a catalyst for creating more robust and efficient synthetic methods. researchgate.net
| Challenge | Methodological Solution | Reference |
|---|---|---|
| Coupling of N-methylated amino acids | Use of high-potency coupling reagents (HATU, PyBOP), symmetrical anhydrides, or acid chlorides. | luxembourg-bio.com |
| Racemization during coupling | Optimization of bases (e.g., DIEA, collidine) and solvents; use of Brønsted acids as additives. | nih.gov |
| Selective N-methylation of amides | Development of chemoselective methylating agents and multi-step procedures to avoid O-methylation. | scientificupdate.com |
| Solid-phase synthesis incorporation | Optimized protocols for on-resin N-methylation or use of pre-formed N-methylated building blocks. | nih.govresearchgate.net |
Emerging Research Directions and Future Perspectives for N Methyl N 4 Methylbenzoyl Glycine Chemistry
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Glycine, N-methyl-N-(4-methylbenzoyl)-, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via acylation of N-methylglycine with 4-methylbenzoyl chloride. Optimization involves controlling stoichiometric ratios (e.g., 1.2:1 acyl chloride to glycine derivative), using anhydrous solvents (e.g., THF or DCM), and maintaining temperatures between 0–5°C to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Structural confirmation requires H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for characterizing Glycine, N-methyl-N-(4-methylbenzoyl)-, and how should data be interpreted?
- Methodological Answer : Key techniques include:
- NMR : H NMR should show peaks for the methyl group (δ ~2.3 ppm, singlet) on the benzoyl ring and N-methyl protons (δ ~3.0 ppm). Aromatic protons appear as a doublet (δ ~7.2–7.4 ppm).
- FT-IR : Confirm amide C=O stretch (~1650 cm) and N–H bend (~1550 cm).
- HRMS : Expected molecular ion [M+H] at m/z 222.1125 (CHNO). Cross-validate with fragmentation patterns .
Q. What chromatographic methods are suitable for quantifying Glycine, N-methyl-N-(4-methylbenzoyl)- in biological matrices?
- Methodological Answer : Use reverse-phase UPLC with a C18 column (2.1 × 100 mm, 1.7 µm) and mobile phase (0.1% formic acid in water/acetonitrile). MS detection in positive ion mode with MRM transitions (e.g., m/z 222 → 105 for quantification). Validate linearity (1–100 ng/mL) and recovery (>85%) using isotopically labeled internal standards (e.g., deuterated analogs) .
Advanced Research Questions
Q. How can in vitro models assess the metabolic stability of Glycine, N-methyl-N-(4-methylbenzoyl)-, and what enzymatic pathways dominate its degradation?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) at 37°C, monitoring depletion via LC-MS. Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways. Half-life (t) and intrinsic clearance (Cl) calculations follow OECD guidelines. Negative controls (e.g., heat-inactivated microsomes) ensure validity .
Q. What computational strategies predict the binding affinity of Glycine, N-methyl-N-(4-methylbenzoyl)- to target proteins, and how can docking results be validated?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against hypothesized targets (e.g., PPARγ for metabolic activity). Optimize ligand protonation states with Epik and validate poses using molecular dynamics (MD) simulations (NAMD/GROMACS). Compare binding energies (ΔG) with known agonists/antagonists. Experimental validation via SPR or ITC measures actual binding constants .
Q. How can contradictory spectral data (e.g., NMR vs. MS) for Glycine, N-methyl-N-(4-methylbenzoyl)- be resolved?
- Methodological Answer : Re-examine sample purity via HPLC-UV (λ = 254 nm). If impurities persist, repeat synthesis with rigorous drying (molecular sieves) to eliminate residual solvents. For MS discrepancies, use alternative ionization sources (e.g., ESI vs. APCI) and cross-check with isotopic labeling (e.g., C-methyl groups). Collaborative inter-lab validation ensures instrument calibration .
Q. What structural modifications enhance the bioactivity of Glycine, N-methyl-N-(4-methylbenzoyl)-, and how do substituents influence pharmacokinetics?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., –NO at the benzoyl para position) to improve metabolic resistance. Compare logP (via shake-flask method) and plasma protein binding (equilibrium dialysis) of analogs. In vivo PK studies (rodents) assess oral bioavailability. QSAR models (MOE, Schrödinger) correlate substituent effects with ADME properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
